(4-Fluoro-6-morpholinopyridin-3-yl)boronic acid
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Overview
Description
(4-Fluoro-6-morpholinopyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C9H12BFN2O3. This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis. It is often used as a reagent in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-6-morpholinopyridin-3-yl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-6-morpholinopyridin-3-yl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Conditions: The reaction is typically carried out under inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry
In chemistry, (4-Fluoro-6-morpholinopyridin-3-yl)boronic acid is widely used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling makes it a valuable tool for constructing biaryl motifs, which are common in many natural products and pharmaceuticals.
Biology and Medicine
In biological and medicinal research, this compound is used to develop new drugs and therapeutic agents. Its ability to form stable carbon-carbon bonds allows for the creation of novel molecular structures with potential biological activity.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its versatility in forming various chemical bonds makes it a key reagent in material science.
Mechanism of Action
The mechanism of action of (4-Fluoro-6-morpholinopyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoropyridin-3-ylboronic acid
- 6-Fluoro-3-pyridinylboronic acid
- 4-Fluorobenzylboronic acid
Uniqueness
(4-Fluoro-6-morpholinopyridin-3-yl)boronic acid is unique due to the presence of both a fluorine atom and a morpholine ring. This combination imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications where other boronic acids may not be as effective.
Properties
Molecular Formula |
C9H12BFN2O3 |
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Molecular Weight |
226.01 g/mol |
IUPAC Name |
(4-fluoro-6-morpholin-4-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H12BFN2O3/c11-8-5-9(12-6-7(8)10(14)15)13-1-3-16-4-2-13/h5-6,14-15H,1-4H2 |
InChI Key |
JBLNXTWYFNOSDZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1F)N2CCOCC2)(O)O |
Origin of Product |
United States |
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